3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a thioxo group, and a dihydrobenzofuro structure
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1Similar compounds have been used as hosts in blue phosphorescent organic light-emitting diodes .
Mode of Action
The compound is used as an electron-transport-type host in the device application . It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This suggests that the compound may interact with its targets by facilitating electron transport.
Biochemical Pathways
Given its use in organic light-emitting diodes, it may be involved in the pathways related to electron transport and light emission .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not available in the search results
Result of Action
The compound, when used as an electron-transport-type host mixed with a hole-transport-type host in blue phosphorescent organic light-emitting diodes, showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue phosphorescent organic light-emitting diodes .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinase D, a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The interaction between 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one and protein kinase D is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase D by 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase D, leading to the inhibition of its enzymatic activity . This inhibition disrupts the phosphorylation of downstream targets, resulting in altered cell signaling and gene expression. Furthermore, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may also interact with other proteins and enzymes, contributing to its multifaceted biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against protein kinase D . Long-term studies have shown that prolonged exposure to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound effectively inhibit protein kinase D activity and suppress tumor growth without causing significant toxicity . At higher doses, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dose optimization for therapeutic applications.
Metabolic Pathways
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the overall pharmacokinetic profile and biological activity of the compound.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a vital role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with protein kinase D and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the nucleus or mitochondria, further modulating its biological effects.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step typically involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the thioxo group: This is achieved through the reaction of the intermediate compound with sulfur-containing reagents.
Attachment of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Comparison with Similar Compounds
3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine analogues: These compounds share a similar core structure but differ in the substituents and functional groups attached.
Triazole-pyrimidine hybrids: These compounds have a different heterocyclic core but may exhibit similar biological activities.
Benzofuro[3,2-d]pyrimidine derivatives: These compounds have variations in the substituents and functional groups, leading to differences in their chemical and biological properties.
The uniqueness of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1
Properties
CAS No. |
866896-71-1 |
---|---|
Molecular Formula |
C16H9FN2O2S |
Molecular Weight |
312.32 |
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H9FN2O2S/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)22)11-3-1-2-4-12(11)21-14/h1-8H,(H,18,22) |
InChI Key |
KHMXQPNKPSJRRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.